2-[(1,4-Dimethylpyrazol-3-yl)amino]acetic acid
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Description
“2-[(1,4-Dimethylpyrazol-3-yl)amino]acetic acid” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their diverse pharmacological effects and are used as important synthons in the development of new drugs . This compound is available for purchase, indicating its use in research or industrial applications.
Synthesis Analysis
The synthesis of pyrazole compounds, such as “this compound”, often involves the use of amino-pyrazoles as synthetic building blocks . These compounds can be synthesized through a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, and two double bonds . It also contains an amino group and a carboxyl group, which are common features of amino acids .Chemical Reactions Analysis
Pyrazole compounds, including “this compound”, can participate in a variety of chemical reactions due to the presence of the pyrazole ring and the amino and carboxyl groups . These reactions can lead to the formation of diverse heterocyclic or fused heterocyclic scaffolds .Future Directions
The future directions for “2-[(1,4-Dimethylpyrazol-3-yl)amino]acetic acid” and similar compounds could involve further exploration of their pharmacological activities and potential applications in drug development . The broad range of biological activities exhibited by pyrazole compounds suggests that they could be promising candidates for the development of new therapeutic agents .
Properties
IUPAC Name |
2-[(1,4-dimethylpyrazol-3-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5-4-10(2)9-7(5)8-3-6(11)12/h4H,3H2,1-2H3,(H,8,9)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAJZLZYFGVRKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1NCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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